The compound was synthesized at Takeda Chemical Industries, Ltd., located in Osaka, Japan. Its development is part of ongoing research into antifungal agents that can address the growing issue of antifungal resistance in clinical settings.
TAK 456 is classified as a triazole antifungal agent. This class of drugs is characterized by a five-membered ring containing three nitrogen atoms, which plays a critical role in their pharmacological activity. Triazoles are widely used in treating systemic fungal infections due to their efficacy and safety profiles.
The synthesis of TAK 456 involves several key steps:
Industrial production methods for TAK 456 are optimized for large-scale synthesis, utilizing automated reactors and continuous flow processes to ensure high purity and consistency of the final product.
The molecular structure of TAK 456 can be represented by its chemical formula . The compound features a complex arrangement that includes multiple functional groups critical for its biological activity.
TAK 456 can undergo various chemical reactions:
Common reagents used include:
TAK 456 exerts its antifungal effects primarily by inhibiting the enzyme lanosterol demethylase, which is involved in sterol biosynthesis. This inhibition disrupts the synthesis of ergosterol, an essential component of fungal cell membranes, leading to increased cell permeability and ultimately cell death.
In vitro studies show that TAK 456 inhibits sterol synthesis in Candida albicans and Aspergillus fumigatus with half-maximal inhibitory concentrations ranging from 3 to 11 ng/ml .
Relevant analyses confirm that TAK 456 maintains high purity (>99%) during synthesis and storage .
TAK 456 has significant applications in various fields:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3